3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide is a synthetic organic compound with the molecular formula C10H18F3NO3S2 and a molecular weight of 321.37
Chemical Reactions Analysis
3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or methoxytetrahydrothiopyran groups, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or protein interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry: It may find applications in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide depends on its specific interactions with molecular targets. The trifluoromethyl and sulfonamide groups can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activities. The compound’s effects may involve inhibition of enzyme activity, alteration of receptor signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
N-(4-methoxyphenyl)sulfonamide: This compound has a similar sulfonamide group but lacks the trifluoromethyl and methoxytetrahydrothiopyran groups.
3,3,3-trifluoro-N-methylpropane-1-sulfonamide: This compound contains the trifluoromethyl and sulfonamide groups but lacks the methoxytetrahydrothiopyran moiety.
N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methylsulfonamide: This compound has the methoxytetrahydrothiopyran and sulfonamide groups but lacks the trifluoromethyl group.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(4-methoxythian-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO3S2/c1-17-9(2-5-18-6-3-9)8-14-19(15,16)7-4-10(11,12)13/h14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJYBOILFCJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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